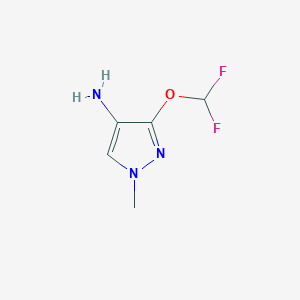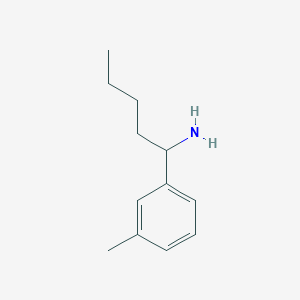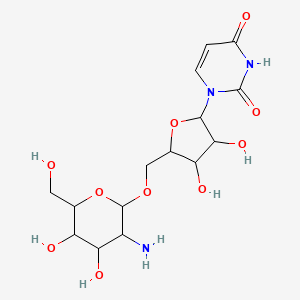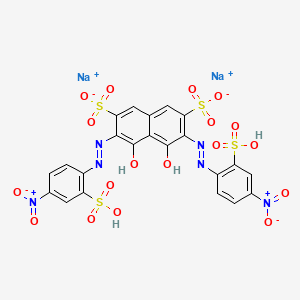
CID 16212123
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(cyclopentadienyl)vanadium(IV) dichloride . This compound is a coordination complex featuring vanadium in the +4 oxidation state, coordinated to two cyclopentadienyl rings and two chloride ions. It is commonly referred to as vanadocene dichloride and is recognized for its distinctive green to dark green crystalline appearance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)vanadium(IV) dichloride can be synthesized through the reaction of vanadium tetrachloride with cyclopentadiene in the presence of a reducing agent. The reaction typically proceeds as follows:
- Vanadium tetrachloride is dissolved in an appropriate solvent such as tetrahydrofuran.
- Cyclopentadiene is added to the solution.
- A reducing agent, such as zinc dust, is introduced to facilitate the reduction of vanadium from the +5 to the +4 oxidation state.
- The reaction mixture is stirred under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
- The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods: Industrial production of bis(cyclopentadienyl)vanadium(IV) dichloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(cyclopentadienyl)vanadium(IV) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, such as vanadium(III).
Substitution: The chloride ligands can be substituted with other ligands, such as alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligands like alcohols or amines in the presence of a base.
Major Products:
Oxidation: Higher oxidation state vanadium complexes.
Reduction: Lower oxidation state vanadium complexes.
Substitution: Vanadium complexes with different ligands.
Applications De Recherche Scientifique
Bis(cyclopentadienyl)vanadium(IV) dichloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of bis(cyclopentadienyl)vanadium(IV) dichloride involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also intercalate into DNA, disrupting its structure and function. These interactions can lead to various biological effects, including cytotoxicity and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
- Bis(cyclopentadienyl)vanadium(III) chloride
- Bis(cyclopentadienyl)vanadium(V) oxide
- Bis(cyclopentadienyl)chromium(III) chloride
Comparison: Bis(cyclopentadienyl)vanadium(IV) dichloride is unique due to its specific oxidation state and coordination environment. Compared to its vanadium(III) and vanadium(V) counterparts, it exhibits different reactivity and stability. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H10Cl2V |
|---|---|
Poids moléculaire |
252.03 g/mol |
InChI |
InChI=1S/2C5H5.2ClH.V/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
Clé InChI |
MDWJZZZKWHLMQP-UHFFFAOYSA-L |
SMILES canonique |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[V]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol;hydrobromide](/img/structure/B12063517.png)




![[4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B12063549.png)


![[4-Fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063570.png)
![(3R,6S)-6-[5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063579.png)




